molecular formula C18H32BNO4 B13563902 tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

Cat. No.: B13563902
M. Wt: 337.3 g/mol
InChI Key: CKUVWBSHTVUICK-ACJLOTCBSA-N
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Description

“Rac-tert-butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate” is a complex organic compound that features a boronate ester and a bicyclic structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-tert-butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate” typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

    Introduction of the boronate ester: The boronate ester group can be introduced via a reaction with a boronic acid derivative under appropriate conditions.

    tert-Butyl protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions could target the bicyclic structure or the carboxylate group.

    Substitution: The boronate ester group is reactive and can participate in substitution reactions, such as Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Palladium catalysts are often used in Suzuki coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while substitution could introduce various functional groups at the boronate ester site.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.

Biology and Medicine

The bicyclic structure of this compound may confer biological activity, making it a candidate for drug development. It could be explored for its potential as an enzyme inhibitor or receptor ligand.

Industry

In the industrial context, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its bicyclic structure and boronate ester group. These interactions could modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
  • tert-Butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

Uniqueness

The unique combination of a boronate ester and a bicyclic structure sets this compound apart from others. This dual functionality provides a versatile platform for chemical modifications and potential biological activity.

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-8-9-13-11-18(13,12-20)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3/t13-,18+/m1/s1

InChI Key

CKUVWBSHTVUICK-ACJLOTCBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CCCN(C3)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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